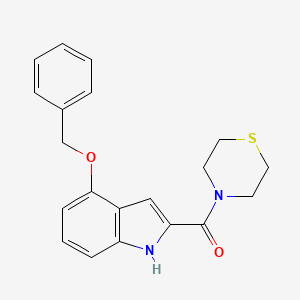![molecular formula C18H21NO3S B2398309 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline CAS No. 873579-80-7](/img/structure/B2398309.png)
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MSMI belongs to the class of indoline-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is not fully understood. However, it has been suggested that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may act as an allosteric modulator of protein function, binding to specific sites on proteins and altering their activity. This property makes 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain kinases, including protein kinase C and mitogen-activated protein kinase. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been shown to modulate the activity of G protein-coupled receptors, including the adenosine A2A receptor. These effects suggest that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its high purity and stability, which makes it a reliable tool for scientific research. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Orientations Futures
There are several potential future directions for research on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline. One area of interest is the development of new fluorescent probes based on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could be used for imaging biological systems with high sensitivity and specificity. Another potential direction is the identification of new protein targets for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base such as triethylamine. The reaction yields 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been used as a research tool in various scientific studies. It has shown potential as a fluorescent probe for imaging biological systems, including living cells and tissues. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been used as a ligand in the development of new drug candidates targeting various proteins, including kinases and G protein-coupled receptors.
Propriétés
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12-9-13(2)18(11-17(12)22-4)23(20,21)19-14(3)10-15-7-5-6-8-16(15)19/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZCTCDMUWONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)
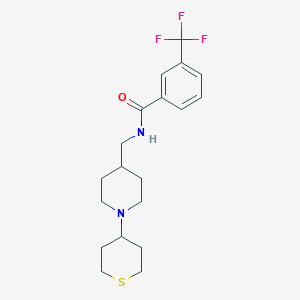
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)
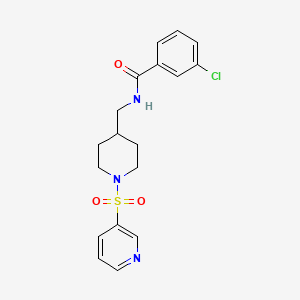
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)
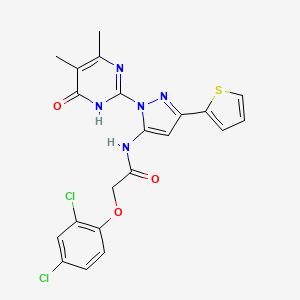

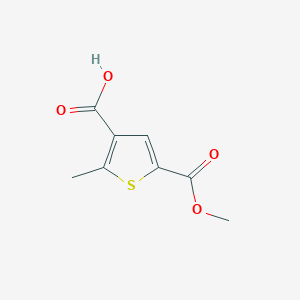

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
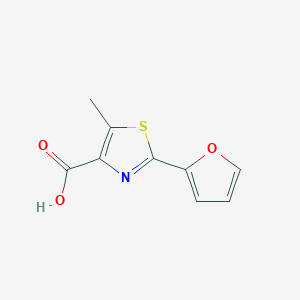
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
